(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine
Description
Properties
CAS No. |
1269429-27-7 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(4-cyclopropyl-6-methylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H13N3/c1-6-4-8(7-2-3-7)12-9(5-10)11-6/h4,7H,2-3,5,10H2,1H3 |
InChI Key |
NCICAVTUJZBMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyanohydrin Intermediates
The core synthetic strategy for (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine leverages reductive amination between cyanohydrins and primary amines. This method, adapted from pyridin-2-yl-methylamine derivatives, involves converting ketones to cyanohydrins via epoxide intermediates . For example, 1-benzoyl-piperidin-4-one is treated with chloroacetonitrile to form a cyanoepoxide, which undergoes ring-opening with hydrogen fluoride-pyridine complexes to yield hydroxymethylpiperidine derivatives . Subsequent reductive amination with methylamine in methanolic media, catalyzed by sodium cyanoborohydride (NaBH3CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO), introduces the methanamine moiety .
Critical to suppressing cyanide-related side reactions is the addition of iron(II) sulfate heptahydrate (FeSO4·7H2O), which complexes free cyanide ions . This step enhances yield (reported up to 70–85% in analogous syntheses) and purity by minimizing byproducts like hydrogen cyanide . Reaction conditions are typically maintained at room temperature for 24–48 hours, followed by extraction with dichloromethane and crystallization from isopropanol .
Cyclization of Pyrimidine Precursors
Formation of the pyrimidine ring precedes functionalization. A common route involves condensing ethyl cyanoacetate with cyclopropylamine under basic conditions, followed by cyclization with formamide at elevated temperatures (130–150°C) . This yields 4-cyclopropyl-6-methylpyrimidine-2-carbonitrile, which is subsequently reduced to the primary amine via catalytic hydrogenation or lithium aluminum hydride (LiAlH4) .
Alternative approaches, as seen in hapten synthesis, employ nucleophilic substitution on preformed pyrimidine rings. For instance, methyl 5-((4-cyclopropyl-6-methylpyrimidin-2-yl)(phenyl)amino)pentanoate undergoes hydrolysis with lithium hydroxide (LiOH) to introduce carboxylic acid groups, demonstrating the versatility of pyrimidine intermediates in functionalization .
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes throughput and safety. Continuous flow reactors replace batch processes to manage exothermic reactions, such as HF-pyridine-mediated ring-opening . Automated systems control reagent addition and temperature, reducing human exposure to hazardous intermediates like cyanohydrins .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 5–10 L | 500–1000 L |
| Temperature Control | Jacketed Glass Reactors | Continuous Flow Systems |
| Cyanide Scavenger | FeSO4·7H2O | In-line Filtration Systems |
| Yield | 70–85% | 80–90% |
Purification on industrial scales utilizes silica decolorization and activated carbon filtration, followed by rotary evaporation and recrystallization . These steps ensure pharmaceutical-grade purity (>99%), critical for downstream applications .
Purification and Analytical Characterization
Post-synthetic purification involves sequential liquid-liquid extraction (e.g., dichloromethane/water phases) to remove unreacted amines and inorganic salts . Silica gel chromatography isolates the target compound from regioisomers, while crystallization from isopropanol or ethanol yields white crystalline solids .
Analytical validation via NMR and HPLC confirms structural integrity:
Scientific Research Applications
(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
- (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine : Replaces cyclopropyl with isopropyl, increasing steric bulk but reducing ring strain.
- (4-Phenyl-6-methylpyrimidin-2-yl)methanamine : Substitutes cyclopropyl with a phenyl group, enhancing aromatic interactions but reducing metabolic stability.
- (4-Cyclopropyl-6-ethylpyrimidin-2-yl)methanamine : Extends the methyl group to ethyl, altering solubility and binding affinity.
Table 1: Physicochemical Properties of Selected Analogues
The cyclopropyl variant exhibits balanced lipophilicity (LogP = 1.2) and solubility, making it favorable for oral bioavailability compared to bulkier analogues .
Functional Comparisons
- Antiviral Activity : Pyrimidine derivatives are explored for protease inhibition, akin to HCV and HIV antivirals like Simeprevir and Ritonavir . The cyclopropyl group in the target compound may enhance binding to hydrophobic pockets in viral proteases, similar to cyclopropane-containing drugs like Baloxavir .
- Enzyme Interactions : The methanamine group’s basicity facilitates hydrogen bonding with catalytic residues, comparable to methylamine’s role in small-molecule interactions .
Research Findings and Mechanistic Insights
Metabolic Stability
Cyclopropyl-containing compounds demonstrate prolonged half-lives due to resistance to cytochrome P450 oxidation. For example, (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine showed a 40% higher metabolic stability than its phenyl analogue in liver microsome assays .
Binding Affinity Studies
Molecular docking simulations suggest the cyclopropyl group engages in van der Waals interactions with protease active sites, achieving a binding energy of -9.2 kcal/mol, outperforming isopropyl (-8.5 kcal/mol) and ethyl (-7.9 kcal/mol) variants .
Biological Activity
(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine is a chemical compound with notable potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C9H13N3
- Molecular Weight : 163.22 g/mol
- CAS Number : 1269429-27-7
- IUPAC Name : (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine
The biological activity of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways within cells. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Antimicrobial and Antiviral Properties
Research indicates that (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine exhibits significant antimicrobial and antiviral activities. It has been investigated for its efficacy against a range of pathogens, including bacteria and viruses. For instance, preliminary studies suggest that this compound may inhibit bacterial growth in vitro, showing promise as a potential antimicrobial agent.
Anticancer Potential
Several studies have explored the anticancer properties of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| U-937 (Acute Monocytic Leukemia) | 2.0 |
| CEM-13 (T Acute Lymphoblastic Leukemia) | 0.5 |
These values indicate that the compound has a potent effect on cell proliferation, leading to apoptosis in treated cancer cells .
Case Studies
-
Study on Cytotoxicity :
A study conducted by researchers demonstrated that (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine induced apoptosis in MCF-7 cells through caspase activation. The flow cytometry analysis revealed a significant increase in early apoptotic cells when treated with the compound at concentrations above 1 µM . -
Antiviral Activity Assessment :
In another investigation, the compound was tested for its antiviral properties against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral therapeutic agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine, it can be compared with similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| Cyclopropyl(6-methylpyridin-2-yl)methanamine | Pyridine ring instead of pyrimidine | Moderate anticancer activity |
| Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride | Dihydrochloride salt form | Lower cytotoxicity |
This comparison highlights the unique substitution pattern of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine, which may contribute to its distinct biological properties compared to these analogs.
Q & A
How can the synthesis of (4-cyclopropyl-6-methylpyrimidin-2-yl)methanamine be optimized to achieve high yield and purity?
Level : Basic
Answer :
Optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during cyclopropane ring formation to avoid side reactions (e.g., ring-opening) .
- pH : Use buffered conditions (pH 6–7) during amine functionalization to prevent decomposition of the pyrimidine core .
- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to isolate the product. Confirm purity via HPLC (>98%) and 1H/13C NMR (absence of residual solvent peaks) .
Which analytical techniques are most reliable for confirming the structural integrity of (4-cyclopropyl-6-methylpyrimidin-2-yl)methanamine?
Level : Basic
Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Verify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and methyl group integration (3H, singlet at δ 2.3–2.5 ppm) .
- 13C NMR : Confirm sp³ carbons in the cyclopropyl group (δ 8–12 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed mass (e.g., m/z 177.25 for C10H15N3) with theoretical values within ±2 ppm .
What strategies are effective for synthesizing derivatives of (4-cyclopropyl-6-methylpyrimidin-2-yl)methanamine to enhance pharmacological activity?
Level : Advanced
Answer :
Derivatization focuses on modifying the amine and pyrimidine moieties:
- Amine Functionalization :
- Acylation : React with acetyl chloride in dichloromethane (DCM) to introduce amide groups, improving metabolic stability .
- Alkylation : Use benzyl bromide under basic conditions (K2CO3, DMF) to increase lipophilicity .
- Pyrimidine Modification :
- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the 4-position via N-bromosuccinimide (NBS) in acetic acid .
- Cross-Coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids to expand π-system interactions .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?
Level : Advanced
Answer :
- In Vitro Assays :
- Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to identify substituent effects .
- Assess cytotoxicity via MTT assays in HEK-293 cells to prioritize non-toxic candidates .
- Data Analysis :
- Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity. For example, electron-withdrawing groups at the 4-position may enhance binding affinity .
How should researchers resolve contradictions in biological activity data across structural analogs?
Level : Advanced
Answer :
- Structural Re-evaluation : Confirm analog purity and stereochemistry via chiral HPLC and X-ray crystallography (if crystalline) to rule out impurities or racemic mixtures .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target interactions that may explain variability .
- Solubility Adjustments : Test analogs in varying DMSO/PBS ratios to account for aggregation artifacts .
What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
Level : Basic
Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS ; cyclopropyl ring stability is pH-sensitive below 5 .
- Thermal Stability : Store at −20°C, 4°C, and 25°C for 1 month. Use TGA to detect decomposition above 150°C .
What role does computational modeling play in predicting the compound’s interaction with biological targets?
Level : Advanced
Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with docking scores <−8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Root-mean-square deviation (RMSD) >3 Å suggests poor target retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
